N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, two chlorine atoms at the 2 and 5 positions, and two methyl groups at the 4 and 6 positions of the pyridine ring The carboxamide group is located at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.
Substitution: The chlorine atoms at the 2 and 5 positions can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group and the carboxamide moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The chlorine and methyl substituents on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
2,5-dichloro-4,6-dimethylpyridine-3-carboxamide: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
N-benzyl-4,6-dimethylpyridine-3-carboxamide:
N-benzyl-2,5-dichloropyridine-3-carboxamide: Lacks the methyl groups, which can influence its steric and electronic properties.
Uniqueness: N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can result in distinct chemical reactivity and biological activities compared to similar compounds
Properties
IUPAC Name |
N-benzyl-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-12(14(17)19-10(2)13(9)16)15(20)18-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYMUJVJSMNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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